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Compound of Interest

Compound Name: Avn-322

cat. No.: B605704

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-
HT6) receptor, developed by Avineuro Pharmaceuticals Inc. It has been investigated for its
potential therapeutic applications in neurocognitive disorders, including Alzheimer's disease
and schizophrenia. This guide provides a comprehensive overview of its chemical structure,
properties, mechanism of action, and key experimental data for researchers and drug
development professionals.

Chemical Structure and Physicochemical Properties

AVN-322 is a complex heterocyclic compound. Its chemical identity and general properties are
summarized below.
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Identifier Value

5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-
IUPAC Name tetrazatricyclo[7.4.0.02,%]trideca-1(9),3,5,7-
tetraen-4-amine hydrochloride

1194574-68-9 (hydrochloride); 1194574-33-8

CAS Number
(free base)
Chemical Formula C17H20CINsO2S
Molecular Weight 393.89 g/mol
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=0)
SMILES
(=0)C4=CC=CC=C4.CI
InChl Key HLQZXWFRTGIZIJ-UHFFFAOYSA-N

Physicochemical properties such as pKa, LogP, and aqueous solubility for AVN-322 are not
publicly available in the reviewed literature. These parameters are crucial for understanding the
drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action and Signaling Pathway

AVN-322 exerts its pharmacological effects through the selective blockade of the 5-HT6
receptor. This G-protein coupled receptor (GPCR) is primarily expressed in brain regions
associated with cognition and memory, such as the hippocampus and cortex. The canonical
signaling pathway for the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gas),
which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (CAMP). This, in
turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream
targets, including transcription factors like the cAMP response element-binding protein (CREB),
which is involved in synaptic plasticity and memory formation.[1]

Furthermore, the 5-HT6 receptor has been shown to interact with other signaling molecules,
including the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR), which are
implicated in neuronal function and plasticity.[2] By antagonizing this receptor, AVN-322 is
thought to modulate cholinergic and glutamatergic neurotransmission, which are critical for
cognitive processes.[3]
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AVN-322 blocks the 5-HT6 receptor signaling pathway.

Preclinical and Clinical Data Summary

AVN-322 has undergone extensive preclinical evaluation and a Phase I clinical trial. The key

findings are summarized in the tables below.

In Vitro Pharmacology
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Parameter Value Assay Type

Competitive radioligand

Binding Affinity (Ki) 0.389 nM o
(FH]LSD) binding assay.[4]
] ] ] Serotonin-induced cAMP
Functional Antagonism (Ki) 1.51-3.7 nM o
production in HEK-293 cells.[4]
Radiolabeled [2H]LSD binding
ICso 0.84 nM o
inhibition.
Inhibition of serotonin-induced
ECso 7.2 nM

CAMP production.

AVN-322 demonstrates high selectivity for the 5-HT6 receptor, with over 2,500-fold selectivity
against more than 60 other GPCRs, ion channels, and transporters.

Pharmacokinetics

While specific pharmacokinetic parameters from preclinical studies are not publicly detailed,
reports indicate that AVN-322 exhibits high oral bioavailability and favorable blood-brain barrier
(BBB) penetration.

In Vivo Efficacy

AVN-322 has demonstrated pro-cognitive effects in rodent models of cognitive impairment.

Animal Model Inducing Agent AVN-322 Dose Outcome
) 0.1 and 1.0 mg/kg Significantly restored
Rat Scopolamine )
(i.p.) memory.

) Significantly restored
Rat Scopolamine 0.2 mg/kg (p.o.)
memory.

B Significantly restored
Rat MK-801 Not specified N ]
cognitive function.

Safety and Tolerability
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Study Type Key Findings

Good safety profile reported. Specific MTD and

Preclinical Toxicology
LDso values are not publicly available.

Presumed to be non-mutagenic based on
Mutagenicity (Ames Test) progression to clinical trials, though specific

results are not published.

Likely conducted as part of standard preclinical
Cardiovascular Safety (hERG Assay) safety assessment, but specific ICso values are

not publicly available.

Completed in 2010. AVN-322 was well-tolerated
Phase | Clinical Trial across a wide range of doses with no adverse

events observed.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of AVN-322 are not fully
available in the public domain. However, based on standard methodologies in pharmacology
and drug development, the following sections outline the likely procedures employed.

Synthesis of AVN-322

The synthesis of AVN-322, a complex triazatricyclo compound, likely involves a multi-step
synthetic route. While the exact process is proprietary, a general approach for similar structures
would include the formation of the core tricyclic framework through cyclization reactions,
followed by the introduction of the benzenesulfonyl group and subsequent functionalization of

the side chains via alkylation.
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(Sulfonylation)

l

Functionalization
(Alkylation)

l

Purification
(e.g., Chromatography)
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A generalized workflow for the synthesis of AVN-322.

In Vitro Metabolic Stability Assay

The metabolic stability of AVN-322 was likely assessed using liver microsomes to predict its in

vivo clearance.

Methodology:

* Preparation: A solution of AVN-322 (typically at a concentration of 1 uM) is prepared in a
phosphate buffer (pH 7.4). Liver microsomes (from human or animal species) are thawed
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and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.

Incubation: The compound and microsome solutions are mixed and pre-warmed to 37°C.
The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many
metabolic enzymes.

Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60
minutes). The reaction in each aliquot is stopped by adding a cold organic solvent, such as
acetonitrile, which also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed
by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the
remaining concentration of the parent compound (AVN-322).

Data Analysis: The percentage of the compound remaining at each time point is plotted
against time. From the slope of the natural log of the concentration versus time, the half-life
(t2/2) and intrinsic clearance (CLint) are calculated.
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Prepare Solutions:
- AVN-322 (1 uM)
- Liver Microsomes (0.5 mg/mL)

- NADPH

Incubate at 37°C

l

Take Samples at Time Points
(0, 5, 15, 30, 60 min)

l

Stop Reaction with Cold Acetonitrile

l

Centrifuge to Pellet Protein

l

Analyze Supernatant by LC-MS/MS

l

Calculate Half-life (t1/2) and
Intrinsic Clearance (CLint)

Metabolic Stability Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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